molecular formula C20H30N8O B12738215 VD2Dmr29U5 CAS No. 348089-57-6

VD2Dmr29U5

Cat. No.: B12738215
CAS No.: 348089-57-6
M. Wt: 398.5 g/mol
InChI Key: GLZVGITYALULNP-OAHLLOKOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VD2Dmr29U5 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes:

Chemical Reactions Analysis

Types of Reactions

VD2Dmr29U5 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

VD2Dmr29U5 has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of VD2Dmr29U5 involves its interaction with specific molecular targets and pathways. The compound is known to:

Comparison with Similar Compounds

VD2Dmr29U5 can be compared with other similar compounds, such as:

Uniqueness

This compound stands out due to its unique combination of a triazine ring and a pyrrolidine moiety, which imparts distinct chemical properties and biological activities.

Properties

CAS No.

348089-57-6

Molecular Formula

C20H30N8O

Molecular Weight

398.5 g/mol

IUPAC Name

4-methyl-3-[[4-[methyl(2-methylpropyl)amino]-6-[[(3R)-pyrrolidin-3-yl]amino]-1,3,5-triazin-2-yl]amino]benzamide

InChI

InChI=1S/C20H30N8O/c1-12(2)11-28(4)20-26-18(23-15-7-8-22-10-15)25-19(27-20)24-16-9-14(17(21)29)6-5-13(16)3/h5-6,9,12,15,22H,7-8,10-11H2,1-4H3,(H2,21,29)(H2,23,24,25,26,27)/t15-/m1/s1

InChI Key

GLZVGITYALULNP-OAHLLOKOSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)N)NC2=NC(=NC(=N2)N(C)CC(C)C)N[C@@H]3CCNC3

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N)NC2=NC(=NC(=N2)N(C)CC(C)C)NC3CCNC3

Origin of Product

United States

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